BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Analytical Characterization of
2-Undecyl-1-Pentadecanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Pentadecanol, 2-undecyl-

Cat. No.: B15438225

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Undecyl-1-pentadecanol is a C26 branched-chain primary alcohol, a class of compounds
also known as Guerbet alcohols.[1][2] These molecules are valued in various industries,
including cosmetics and lubricants, for their unique properties such as low melting points,
excellent lubricity, and high oxidative stability.[1][3] Accurate and comprehensive
characterization is crucial for quality control, formulation development, and regulatory
compliance. This document outlines detailed protocols for the analytical characterization of 2-
undecyl-1-pentadecanol using modern chromatographic and spectroscopic techniques.

Physicochemical Properties

The fundamental properties of 2-undecyl-1-pentadecanol are essential for its identification and
handling.

Property Value Source

Molecular Formula C26Hs40 PubChem[4]
Molecular Weight 382.7 g/mol PubChem[4]
IUPAC Name 2-undecylpentadecan-1-ol PubCheml[4]
CAS Number 79864-02-1 PubChem[4]
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile
compounds. For long-chain alcohols, it provides information on purity, molecular weight, and
fragmentation patterns, which aids in structural confirmation. Derivatization is often employed
to improve the volatility and chromatographic behavior of these compounds.[5][6]

Experimental Protocol: GC-MS Analysis

o Sample Preparation (Derivatization with BSTFA):

o

Accurately weigh 1-2 mg of 2-undecyl-1-pentadecanol into a 2 mL GC vial.

o

Add 500 pL of a suitable solvent (e.g., Dichloromethane or Hexane).

[¢]

Add 100 pL of N,O-Bis(trimethylsilytrifluoroacetamide (BSTFA) with 1%
Trimethylchlorosilane (TMCS).

[¢]

Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether
derivative.

o Cool the sample to room temperature before analysis.

e |nstrumentation and Conditions:

o

Gas Chromatograph: Agilent 8890 GC System or equivalent.

o Mass Spectrometer: Agilent 5977B MSD or equivalent.

o Column: HP-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 pm film
thickness).

o Injection Volume: 1 pL.

o Inlet Temperature: 280°C.

o Split Ratio: 20:1.

o Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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o Oven Temperature Program:
» [nitial temperature: 150°C, hold for 1 minute.
» Ramp: 10°C/min to 320°C.

= Hold: 10 minutes at 320°C.

[e]

MS Transfer Line Temperature: 280°C.

o

lon Source Temperature: 230°C.

[¢]

lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Mass Scan Range: m/z 40-600.

Expected Data

The mass spectrum of the TMS-derivatized alcohol is expected to show characteristic
fragments. The molecular ion [M]* may be weak or absent. Key fragmentation pathways for
alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and
dehydration.[7]

Data Point Expected Value

Molecular lon (TMS-derivative) [M]* m/z 454

Alpha-Cleavage Fragment [M-CH2(CHz2)10CHs]*  m/z 299 (Resonance-stabilized)

Fragment from loss of TMS-OH [M-90] m/z 364

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic
molecules. Both *H and 3C NMR provide detailed information about the chemical environment
of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: *H and **C NMR
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e Sample Preparation:

o Dissolve 10-20 mg of 2-undecyl-1-pentadecanol in approximately 0.7 mL of deuterated
chloroform (CDCls) or dimethyl sulfoxide (DMSO-d6).

o Transfer the solution to a 5 mm NMR tube.
 Instrumentation and Conditions:
o Spectrometer: Bruker Avance Ill 500 MHz spectrometer or equivalent.
o Probe: 5 mm BBO probe.
o Temperature: 25°C (298 K).

o 1H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

o 13C NMR Parameters:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Expected Spectral Data

The chemical shifts are influenced by the electronegative oxygen atom. Protons and carbons
closer to the -OH group will appear further downfield.[7][8]
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Table: Predicted *H NMR Chemical Shifts (in CDCIs)

Chemical Shift (6,

Protons Multiplicity Integration
ppm)

-CH2-OH ~3.4-3.6 Doublet 2H

-CH-(CH2) ~1.5 Multiplet 1H

-CH:z- (backbone) ~1.2-1.4 Broad Multiplet ~44H

-OH ~1.0-25 Broad Singlet 1H

-CHs (terminal) ~0.88 Triplet 6H

Table: Predicted 3C NMR Chemical Shifts (in CDClIs)

Carbon Atom Chemical Shift (6, ppm)
CH2-OH ~65 - 68

-CH-(CH2) ~40 - 42

-CHz2- (backbone) ~22 - 34

-CHs (terminal) ~14

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For an
alcohol, the most characteristic absorptions are from the O-H and C-O stretching vibrations.[7]

El

Experimental Protocol: FTIR Analysis

e Sample Preparation:

o Place a small amount of the solid 2-undecyl-1-pentadecanol directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.
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o Alternatively, dissolve the sample in a suitable solvent (e.g., CCla) for analysis in a liquid
cell, or prepare a KBr pellet.

e |nstrumentation and Conditions:

[¢]

Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent with an ATR accessory.

[e]

Scan Range: 4000 - 400 cm™2.

Number of Scans: 16.

o

Resolution: 4 cm~1.

Expected Spectral Data

] . Expected Wavenumber
Vibration Type ( 1 Appearance
cm-

[¢]

O-H Stretch (Hydrogen-

3200 - 3500 Strong, Broad
bonded)
C-H Stretch (Aliphatic) 2850 - 2960 Strong, Sharp
C-0O Stretch (Primary Alcohol) ~1050 - 1070 Strong

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 2-
undecyl-1-pentadecanol.
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Caption: Workflow for the analytical characterization of 2-undecyl-1-pentadecanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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